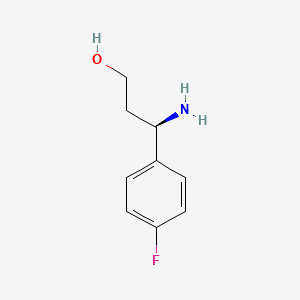
Methyl 3-fluorothiophene-2-carboxylate
Overview
Description
Methyl 3-fluorothiophene-2-carboxylate is an organic compound with the molecular formula C6H5FO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a fluorine atom at the third position and a carboxylate ester group at the second position of the thiophene ring
Mechanism of Action
Target of Action
Methyl 3-fluorothiophene-2-carboxylate (MFC) is a fluorinated thiophene derivative It’s known that fluorinated thiophenes are used in various areas such as conjugated polymers, antistatic agents, and various oligomers . They are also part of numerous bioactive substances including herbicides, xanthine oxidase inhibitors, and compounds for sleep modulation therapy .
Mode of Action
The fluorine atom in mfc is introduced into the thiophene ring using the schiemann reaction . This reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate to produce the corresponding fluoroaromatic compound .
Biochemical Pathways
The introduction of a fluorine atom into the thiophene ring could potentially influence various biochemical pathways, given the wide range of applications of fluorinated thiophenes .
Pharmacokinetics
The compound’s molecular weight (16118 g/mol) and its physical form (crystal - powder) suggest that it could have reasonable bioavailability .
Result of Action
Mfc has been used as an electrolyte film-forming additive to improve the cycle performance of lini08Co015Al005O2 (NCA) cathodes in high energy density lithium-ion batteries (LIBs) . This suggests that MFC can contribute to the formation of a robust cathode electrolyte interphase .
Action Environment
It’s known that mfc is stored in a refrigerator, suggesting that low temperatures may be required to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing methyl 3-fluorothiophene-2-carboxylate involves the Schiemann reaction. This reaction introduces a fluorine atom into the thiophene ring using 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate as a precursor. The reaction proceeds with a yield of 67% . The product, this compound, can then be saponified to yield 3-fluorothiophene-2-carboxylic acid, which is subsequently decarboxylated to afford 3-fluorothiophene in 93% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Schiemann reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-fluorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
3-Fluorothiophene: A simpler analog without the carboxylate ester group.
3-Fluorothiophene-2-carboxylic acid: The acid form of the compound.
Methyl 5-bromo-4-fluorothiophene-2-carboxylate: A brominated analog.
Uniqueness
Methyl 3-fluorothiophene-2-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate ester group on the thiophene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a functional additive in industrial applications .
Properties
IUPAC Name |
methyl 3-fluorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIUEFZYSXIGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441994 | |
| Record name | Methyl 3-fluorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100421-52-1 | |
| Record name | Methyl 3-fluorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges were encountered in utilizing Methyl 3-fluorothiophene-2-carboxylate for synthesizing 2-amino-3-fluorothiophene?
A2: Although this compound was successfully synthesized, converting it to 2-amino-3-fluorothiophene proved challenging. Attempts to convert its hydrazide derivative to the target aminofluorothiophene using the Curtius reaction were unsuccessful []. This suggests that alternative synthetic routes or modifications to the reaction conditions might be necessary to achieve the desired transformation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)







